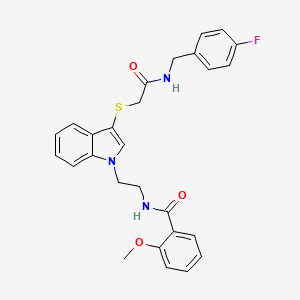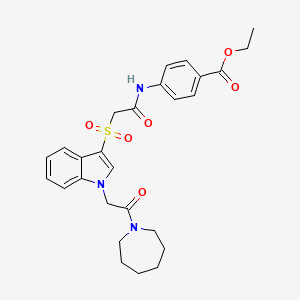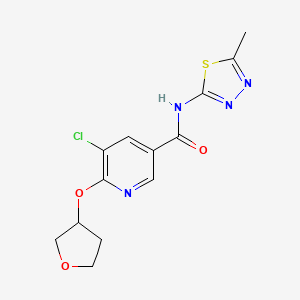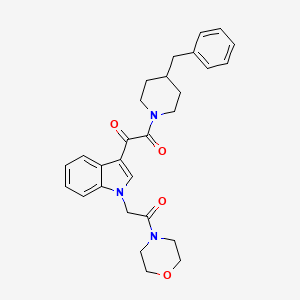
N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide involves multiple steps, including condensation, cyclization, and functional group transformations. A study on a related compound, involving the condensation of 3-methoxybenzoic acid with ethane-1,2-diamine derivatives, showcases the methodology that could be adapted for synthesizing molecules with intricate structures such as this one (Huang et al., 2020).
Molecular Structure Analysis
Determining the crystal structure and performing density functional theory (DFT) calculations are essential for understanding the molecular structure. The study by Huang et al. (2020) detailed the crystal structure of a similar compound, showing it belongs to the tetragonal system. DFT calculations compared with X-ray diffraction values offer insights into the optimized geometric bond lengths and angles, which are critical for predicting the behavior and reactivity of the molecule .
Chemical Reactions and Properties
The chemical reactivity of such molecules often involves interactions with biological targets or the formation of complexes with metals. For instance, Co(II) complexes with related molecules have been synthesized, indicating the potential for complex formation and the exploration of its use in catalysis or as part of coordination compounds (Vellaiswamy & Ramaswamy, 2017).
Aplicaciones Científicas De Investigación
Dual Chemosensor Development
A study by Roy et al. (2019) discusses the development of a rhodamine-based compound as a dual chemosensor for Zn2+ and Al3+ ions. This compound demonstrates the potential for detecting specific metal ions, which can be applied in various scientific fields, including environmental monitoring and biochemical research (Roy et al., 2019).
Antiallergic Agent Research
Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds structurally related to the chemical . These compounds were explored for their potential as novel antiallergic agents (Menciu et al., 1999).
Photosensitizers for Cancer Treatment
Pişkin et al. (2020) studied new zinc phthalocyanine derivatives, which showed high singlet oxygen quantum yield. These derivatives have significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Radioiodinated Ligands for Neurological Studies
Mertens et al. (1994) conducted a study on the radiosynthesis of a new radioiodinated ligand with high affinity for 5HT2-receptors. This research has implications for neurological studies and the development of tracers for gamma-emission tomography (Mertens et al., 1994).
Drug Metabolism and Transformation Studies
Arita et al. (1970) explored the transformation of metoclopramide in rabbits. This kind of research is crucial for understanding drug metabolism and the transformation of pharmaceutical compounds in biological systems (Arita et al., 1970).
Propiedades
IUPAC Name |
N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-34-24-9-5-3-7-22(24)27(33)29-14-15-31-17-25(21-6-2-4-8-23(21)31)35-18-26(32)30-16-19-10-12-20(28)13-11-19/h2-13,17H,14-16,18H2,1H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPXUJSUWQNQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2489339.png)


![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)






![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2489360.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)